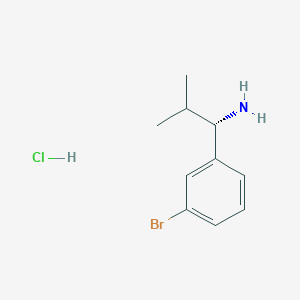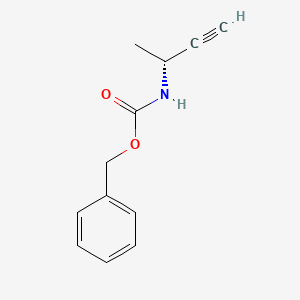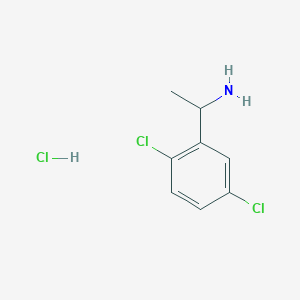
BocNH-PEG12-CH2CH2COOH
Vue d'ensemble
Description
BocNH-PEG12-CH2CH2COOH is a novel chemical compound synthesized in the laboratory. It is a polyethylene glycol ester of this compound, and it is used in various scientific research applications. This compound is a versatile molecule that has been found to have a variety of biological activities, including in vivo and in vitro applications. In
Applications De Recherche Scientifique
Drug Delivery Systems and Bioconjugation
BocNH-PEG12-CH2CH2COOH plays a crucial role in enhancing the pharmacological properties of drugs through bioconjugation, a process known as PEGylation. PEGylation improves drugs' stability, solubility, and biocompatibility while reducing their immunogenicity and enhancing their circulation time in the body. This process is essential for developing effective drug delivery systems, particularly for proteins, peptides, and nucleic acids. PEGylated compounds exhibit decreased clearance rates and minimized adverse immune responses, significantly improving therapeutic efficacy (Herzberger et al., 2016).
Moreover, the application of PEGylation extends beyond pharmacology into the development of advanced materials for biomedical applications. For instance, PEGylated graphene oxide, functionalized with this compound, has shown promise in tissue engineering and regenerative medicine. This functionalization enhances graphene oxide's biocompatibility and interaction with biological systems, facilitating its use in scaffolds that support cell growth and tissue regeneration (Ghosh & Chatterjee, 2020).
Nanotechnology and Materials Science
In materials science, this compound contributes to the development of novel nanocomposites and hybrid materials with enhanced properties. These materials have diverse applications, including in catalysis, environmental remediation, and the fabrication of high-performance sensors and electronic devices. For instance, PEGylated materials have been used to improve the stability and functionality of photocatalysts for environmental applications, enhancing their ability to degrade pollutants under light irradiation (Ni et al., 2016).
Mécanisme D'action
- The E3 ligase recognizes the target protein and tags it for ubiquitination, leading to its degradation via the proteasome system .
- Upon ubiquitination, the target protein is degraded, resulting in its downregulation within the cell .
- Downstream effects include reduced levels of the target protein, impacting cellular signaling and function .
- Downregulation of specific proteins may alter signaling pathways, gene expression, and cell behavior .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
The role of Boc-NH-PEG12-CH2CH2COOH in biochemical reactions is primarily as a linker in the synthesis of PROTACs . The specific enzymes, proteins, and other biomolecules it interacts with would depend on the specific PROTAC being synthesized. The nature of these interactions typically involves the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein .
Cellular Effects
The effects of Boc-NH-PEG12-CH2CH2COOH on cells are mediated through the PROTACs it helps form. By facilitating the degradation of specific target proteins, these PROTACs can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-NH-PEG12-CH2CH2COOH itself does not directly interact with biomolecules in the cell. The PROTACs it forms can bind to both a target protein and an E3 ubiquitin ligase, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJVJXMTYZIZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111799 | |
| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415981-79-1 | |
| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415981-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)


![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)


![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)